1,2-Xylene; 1,3-xylene; 1,4-xylene
Overview
Description
1,2-Xylene, 1,3-xylene, and 1,4-xylene are three isomeric forms of dimethylbenzene. These compounds are derived from the substitution of two hydrogen atoms with methyl groups in a benzene ring. The position of the methyl groups determines the specific isomer: 1,2-xylene (ortho-xylene), 1,3-xylene (meta-xylene), and 1,4-xylene (para-xylene). These compounds are colorless, flammable liquids with a slightly greasy texture and are of significant industrial value .
Scientific Research Applications
Chemistry:
Solvents: Xylenes are commonly used as solvents for lacquers, rubber cements, and other applications.
Raw Materials: They serve as raw materials for the manufacture of dyes, fibers, and films.
Biology and Medicine:
Industry:
Aviation Fuel: Xylenes are components of aviation fuel.
Polyethylene Terephthalate Production: Para-xylene is a critical material for the preparation of polyethylene terephthalate (PET), polyesters, and synthetic resins.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Toluene and Benzene: Xylenes are produced by the methylation of toluene and benzene.
Isomerization: The ratio of isomers can be shifted to favor the highly valued 1,4-xylene via the patented UOP-Isomar process or by transalkylation of xylene with itself or trimethylbenzene.
Industrial Production Methods:
Catalytic Reforming:
Coal Carbonisation: Xylenes are also produced by coal carbonisation in the manufacture of coke fuel.
Chemical Reactions Analysis
Types of Reactions:
Nitration and Reduction: Meta-xylene undergoes nitration and reduction to give xylidines, which are used in making dyes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Nitration: Nitration typically involves a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: The major products of oxidation are toluic acids and phthalic acids.
Nitration and Reduction: The major products are xylidines.
Comparison with Similar Compounds
Benzene: Benzene is a simpler aromatic hydrocarbon with a single ring structure.
Toluene: Toluene is similar to xylene but has only one methyl group attached to the benzene ring.
Ethylbenzene: Ethylbenzene is another similar compound with an ethyl group attached to the benzene ring.
Uniqueness:
Isomeric Forms: The presence of three isomeric forms (1,2-xylene, 1,3-xylene, and 1,4-xylene) with different physical and chemical properties makes xylenes unique.
Industrial Applications: The specific applications of each isomer, such as the use of para-xylene in PET production, highlight their industrial significance.
Properties
IUPAC Name |
1,2-xylene;1,3-xylene;1,4-xylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H10/c1-7-3-5-8(2)6-4-7;1-7-4-3-5-8(2)6-7;1-7-5-3-4-6-8(7)2/h3*3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZVDAGWAAZJPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C.CC1=CC(=CC=C1)C.CC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128686-03-3 | |
Record name | Amines, C12-14-tert-alkyl, 2-(2-benzothiazolylthio)butanedioates (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Amines, C12-14-tert-alkyl, 2-(2-benzothiazolylthio)butanedioates (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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